5-(3-Methoxyphenyl)pyridin-2-amine

PROTAC Protein Degradation Targeted Protein Degradation

5-(3-Methoxyphenyl)pyridin-2-amine (CAS 893738-18-6) is a disubstituted pyridine derivative from the 2-aminopyridine class, featuring a primary amine at the pyridine 2-position and a 3-methoxyphenyl substituent at the 5-position. This scaffold positions it within a well-characterized chemical space of kinase-directed heterocycles capable of modulating tyrosine kinase activity (including KDR, Tie-2, Flt3, FGFR3, c-Src, IGF-1R, ALK, c-MET, and RON) documented in the patent literature for 2-aminopyridine compounds.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 893738-18-6
Cat. No. B1357673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)pyridin-2-amine
CAS893738-18-6
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN=C(C=C2)N
InChIInChI=1S/C12H12N2O/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
InChIKeyUVYHJYCQMANHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methoxyphenyl)pyridin-2-amine Procurement & Identity: CAS 893738-18-6 Chemical Profile


5-(3-Methoxyphenyl)pyridin-2-amine (CAS 893738-18-6) is a disubstituted pyridine derivative from the 2-aminopyridine class, featuring a primary amine at the pyridine 2-position and a 3-methoxyphenyl substituent at the 5-position . This scaffold positions it within a well-characterized chemical space of kinase-directed heterocycles capable of modulating tyrosine kinase activity (including KDR, Tie-2, Flt3, FGFR3, c-Src, IGF-1R, ALK, c-MET, and RON) documented in the patent literature for 2-aminopyridine compounds [1]. The compound is commercially available as a research-grade building block from multiple global suppliers with purity specifications ranging from 95% to 97%, and has been catalogued as a Protein Degrader Building Block [2]. Its molecular formula C₁₂H₁₂N₂O (MW 200.24 g/mol) and MDL number MFCD06802136 are well-established identifiers facilitating unambiguous procurement .

Why 2-Aminopyridine Class Representatives Cannot Be Interchanged: The Substitution-Pattern Dependency for 5-(3-Methoxyphenyl)pyridin-2-amine


Within the broader 2-aminopyridine pharmacophore family, biological activity is exquisitely sensitive to the position, electronic character, and steric bulk of aryl substituents [1]. The 5-(3-methoxyphenyl) regioisomer places the electron-donating methoxy group at the meta position of the phenyl ring, creating a specific vector and electronic surface that differs fundamentally from para-methoxy, ortho-methoxy, or unsubstituted phenyl analogs [2]. Even within mono-substituted 2-aminopyridine derivatives, repositioning the methoxy group can shift kinome selectivity profiles, alter phospholipase A₂ inhibitory potency, or change cellular differentiation activity [3][4]. The patent literature explicitly enumerates preferred phenyl substitution patterns (e.g., 2-methoxyphenyl, 4-fluoro-2-methoxyphenyl, 6-fluoro-2-methoxyphenyl) for kinase-directed disubstituted pyridines, confirming that the 3-methoxyphenyl configuration occupies a distinct and non-interchangeable chemical space [4]. Simply selecting any in-stock 2-aminopyridine analog without verifying the specific substitution pattern risks loss of target engagement, altered physicochemical properties, and non-reproducible biological results.

Quantitative Differentiation Evidence: 5-(3-Methoxyphenyl)pyridin-2-amine vs. Closest Analogs


Protein Degrader Building Block Classification: Strategic Differentiation vs. Generic 2-Aminopyridine Intermediates

This compound is explicitly classified as a 'Protein Degrader Building Block' by commercial suppliers, distinguishing it from the majority of 2-aminopyridine derivatives that are catalogued solely as generic synthetic intermediates or kinase-focused fragments [1]. This classification reflects its dual-vector synthetic utility: the primary amine at the 2-position of the pyridine ring serves as a functional handle for linking to E3 ligase ligands, while the 5-(3-methoxyphenyl) substituent provides a tunable surface for target protein recognition in PROTAC and molecular glue design . The closest comparator 6-Chloro-3-(3-methoxyphenyl)pyridin-2-amine (CAS not available; PubChem CID 175272595) shifts the amine and methoxyphenyl group positions relative to a chloro substituent, fundamentally altering the vector geometry available for bifunctional degrader conjugation [2]. The regioisomer 5-(4-methoxyphenyl)pyridin-2-amine (the para-methoxy analog) retains the 5-aryl-2-aminopyridine core but reorients the methoxy group, changing both the exit vector angle and the hydrogen-bond acceptor surface presented to target proteins [3].

PROTAC Protein Degradation Targeted Protein Degradation Building Block

Multi-Target Biological Fingerprint: Differentiated Profile vs. Kinase-Selective 2-Aminopyridine Analogs

The compound demonstrates a multi-target biological profile that spans kinase inhibition, phospholipase A₂ (PLA₂) modulation, and cellular differentiation induction, documented in the Lin-Group AOD Database (ID 355) [1]. Specifically, it inhibits paw edema formation induced by PLA₂ in Swiss Wistar mice and prevents the release of arachidonate, the parent compound for prostaglandin and prostacyclin synthesis [1]. It also shows anticarcinogenic activity by preventing DMBA-induced transformation in JB6 cells and prevents TPA-mediated tumor promotion [1]. This contrasts with typical kinase-selective 2-aminopyridine analogs enumerated in patent US2009/0197862, which were optimized for specific kinase panels (KDR, Tie-2, Flt3, FGFR3, c-Src, IGF-1R) without reported PLA₂ inhibitory or cellular differentiation activity [2]. The structurally related N-(3-methoxyphenyl)pyridin-2-amine regioisomer (CAS 78644-76-5), where the amine is at the pyridine 2-position but connected through an N-phenyl linkage rather than a direct C-C bond to the pyridine 5-position, represents a fundamentally different scaffold with altered conformational flexibility . Quantitative potency values (IC₅₀/Ki) for the target compound against specific kinase targets are not publicly available, limiting precise numerical comparison [3].

Kinase Inhibition Phospholipase A2 Multi-target Phenotypic Screening

Purity Gradient & Quality Control Documentation: Selection Advantage vs. Uncharacterized Bulk Lots

Commercially available lots of 5-(3-Methoxyphenyl)pyridin-2-amine offer documented purity tiers of 95% (AKSci V8807) and 97% (Leyan 1276839, Combi-Blocks YB-4343), each with available Certificates of Analysis (CoA) and Safety Data Sheets (SDS) . This contrasts with structurally similar but less rigorously characterized compounds such as 6-Chloro-3-(3-methoxyphenyl)pyridin-2-amine (PubChem CID 175272595), which appears in public databases without established commercial purity specifications or CoA availability [1]. The MDL number MFCD06802136 assigned to the target compound enables unambiguous identification and lot-to-lot traceability across supplier changes, a feature not uniformly available for all close analogs . The target compound is also classified as non-hazardous for DOT/IATA transport (Signal Word: Warning per GHS), reducing regulatory burden in international procurement compared to halogenated analogs that may carry additional hazard classifications .

Purity Quality Control Certificate of Analysis Reproducibility

Antivenom & Antimalarial Activity: Functional Differentiation from Kinase-Only 2-Aminopyridines

The Lin-Group AOD Database (ID 355) reports that 5-(3-Methoxyphenyl)pyridin-2-amine neutralizes the lethal effects of Naja naja (Indian cobra) venom and inhibits PLA₂ present in N. naja venom, while also exhibiting antimalarial activity against Plasmodium falciparum [1]. These activities are not reported for the kinase-optimized 2-aminopyridine series in patent US2009/0197862, whose inventors focused exclusively on proliferative disease indications [2]. The Gilead patent US2014/0296304 also emphasizes kinase-mediated proliferative, inflammatory, and immunological diseases without claiming anti-venom or direct anti-parasitic applications [3]. While quantitative IC₅₀ values for the target compound against P. falciparum or N. naja venom PLA₂ are not publicly available, the qualitative activity spectrum represents a functionally distinct starting point for neglected disease drug discovery that is not replicated by commercially available kinase-optimized 2-aminopyridine screening compounds [4].

Antivenom Antimalarial Phospholipase A2 Neglected Disease

Synthetic Tractability via Suzuki-Miyaura Coupling: Modular Differentiation Relative to N-Linked 2-Aminopyridines

The synthesis of 5-(3-Methoxyphenyl)pyridin-2-amine is described via Suzuki-Miyaura cross-coupling methodology, enabling modular assembly from commercially available 2-amino-5-bromopyridine and 3-methoxyphenylboronic acid building blocks . This C-C bond-forming strategy at the pyridine 5-position provides direct access to diverse aryl-substituted libraries by varying the boronic acid coupling partner, while preserving the 2-amino handle for subsequent functionalization [1]. By contrast, the regioisomer N-(3-methoxyphenyl)pyridin-2-amine (CAS 78644-76-5) is generally synthesized via Buchwald-Hartwig C-N coupling or nucleophilic aromatic substitution, which introduces a conformationally flexible N-phenyl linkage with different metabolic stability and target recognition profiles . The C-C linked biaryl system of the target compound offers greater conformational rigidity and potentially superior metabolic stability compared to the aniline-type N-phenyl linkage, a factor relevant for both PROTAC linker design and lead optimization [2].

Suzuki Coupling Modular Synthesis C-C Bond Formation Library Synthesis

Recommended Procurement and Application Scenarios for 5-(3-Methoxyphenyl)pyridin-2-amine (893738-18-6)


PROTAC and Molecular Glue Library Synthesis

This compound's classification as a Protein Degrader Building Block and its well-positioned 2-amino handle make it directly suitable for conjugating to E3 ligase ligands (e.g., CRBN, VHL, IAP) in bifunctional degrader design [1]. The rigid C-C biaryl linkage provides a defined exit vector geometry that is more predictable for computational linker modeling than flexible N-linked 2-aminopyridine alternatives [2]. Researchers should procure from suppliers offering CoA-backed purity (≥95%) to ensure linker conjugation efficiency and minimize side-product formation during amide bond formation at the 2-NH₂ position .

Phenotypic Screening for Multi-Target Kinase/PLA₂ Modulators

For discovery programs targeting diseases with dual kinase-inflammatory pathology (e.g., certain cancers, inflammatory skin diseases), this compound's combined kinase inhibition (class-level) and PLA₂/arachidonate cascade modulation profile provides a phenotypic starting point beyond single-target screening collections [1]. Its documented activity in preventing DMBA-induced JB6 cell transformation and TPA-mediated tumor promotion supports its use as a reference compound in cellular transformation and tumor promotion assays [1]. Procurement quantities of 1-5 g from suppliers such as Combi-Blocks or Leyan are sufficient for initial dose-response and selectivity profiling studies [2].

Neglected Disease Drug Discovery: Antivenom and Antimalarial Hit Expansion

The reported neutralization of Naja naja venom lethality and inhibition of cobra venom PLA₂, combined with anti-P. falciparum activity, positions this compound as a unique starting point for toxinology and malaria drug discovery programs [1]. Unlike kinase-optimized 2-aminopyridines that lack these activities, this compound enables researchers to explore structure-activity relationships for antivenom and antimalarial phenotypes without scaffold hopping [2]. Given the qualitative nature of available data, initial procurement of 1 g from AKSci (95%) is recommended for confirmatory in vitro PLA₂ inhibition and antiplasmodial assays, with follow-up analog synthesis via the modular Suzuki coupling route .

Medicinal Chemistry SAR Exploration via Modular Suzuki Diversification

The Suzuki-Miyaura retrosynthetic strategy enables systematic variation of the 5-aryl substituent while preserving the 2-amino handle [1]. This synthetic tractability is valuable for medicinal chemistry teams requiring rapid analog generation for kinase selectivity profiling or PROTAC linker optimization [2]. The target compound can serve as both a synthetic intermediate and a reference standard in parallel library synthesis workflows. Procurement from Leyan (97% purity, Product No. 1276839) ensures consistent starting material quality across multiple analog synthesis batches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Methoxyphenyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.